2-Chloro-3,5-difluoropyridine

Descripción general

Descripción

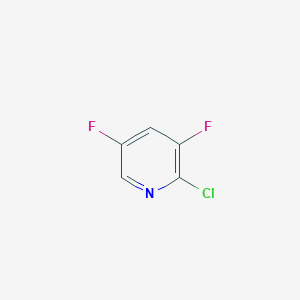

2-Chloro-3,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2ClF2N. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is a colorless liquid with a melting point of -10°C and a boiling point of 129-131°C.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of 2-aminopyridine as a starting material. The process involves chloridizing 2-aminopyridine to generate 2-amino-3,5-dichloropyridine, followed by diazotization and a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. The mixture is then further chloridized and treated to obtain 2,3,5-trichloropyridine. Finally, using sulfolane and dimethyl sulfoxide as solvents, a cesium fluoride and potassium fluoride mixture is added as a fluorinating agent under controlled reaction temperatures .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be highly efficient, with a product yield reaching 90% and a purity of 99.8%. The steps are simplified, and the requirements for equipment are minimized to ensure practicality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3,5-difluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Nucleophilic Substitution: This reaction involves the replacement of the chlorine or fluorine atoms with other nucleophiles.

Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom in the pyridine ring .

Aplicaciones Científicas De Investigación

Chemistry

2-Chloro-3,5-difluoropyridine serves as a versatile intermediate in organic synthesis. It is widely used for:

- Synthesis of Heterocycles : It acts as a building block for various heterocyclic compounds.

- Chemical Transformations : The presence of halogen atoms allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Biology

In biological research, this compound is utilized for:

- Development of Bioactive Molecules : It is involved in creating enzyme inhibitors and receptor modulators.

- Mechanistic Studies : Its interactions with molecular targets provide insights into biochemical pathways.

Medicine

The pharmaceutical industry leverages this compound for:

- Drug Development : It is a precursor for synthesizing pharmaceutical agents targeting central nervous system disorders and infectious diseases.

- Therapeutic Applications : The compound has been studied for its potential to inhibit specific enzymes related to disease processes.

Industry

In the agrochemical sector, this compound is employed in:

- Production of Herbicides and Insecticides : Its halogenated structure modifies biological activity, enhancing efficacy against pests and weeds.

Case Study 1: Anti-Tubercular Activity

Research has shown that derivatives of pyridine analogs exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. Although this compound was not the primary focus, related compounds demonstrated promising results. The structure-activity relationship (SAR) indicated that modifications could enhance potency while minimizing cardiotoxicity associated with hERG channel blockade.

Case Study 2: Toxicological Assessment

A toxicological assessment highlighted the safety profile of this compound. Studies indicated that while exposure to high concentrations could lead to respiratory issues, there were no significant endocrine-disrupting properties found in current literature. This assessment is crucial for evaluating its industrial applications.

Data Tables

Mecanismo De Acción

The mechanism of action of 2-Chloro-3,5-difluoropyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong bonds with target molecules, often through halogen bonding. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Difluoropyridine: Lacks the chlorine atom, making it less reactive in certain nucleophilic substitution reactions.

3,5-Difluoropyridine: Similar in structure but without the chlorine atom, affecting its electronic properties and reactivity.

2-Chloro-5-fluoropyridine: Contains a different arrangement of halogen atoms, leading to variations in reactivity and applications.

Uniqueness

2-Chloro-3,5-difluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement enhances its reactivity and makes it a versatile intermediate in the synthesis of various chemical products. Its unique electronic properties also make it valuable in the development of pharmaceuticals and agrochemicals .

Actividad Biológica

2-Chloro-3,5-difluoropyridine (CAS Number: 511522-69-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with two fluorine atoms at the 3 and 5 positions and a chloromethyl group at the 2 position. This unique arrangement enhances its lipophilicity, allowing it to effectively penetrate cell membranes and interact with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can modulate the pharmacokinetics of co-administered drugs.

- Cellular Signaling Modulation : It influences cellular signaling pathways by altering gene expression through interactions with transcription factors. This modulation can impact various physiological processes, including cell proliferation and apoptosis.

- Alkylating Activity : The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins, potentially leading to cytotoxic effects in cancer cells.

Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Enzyme Inhibition | Modulates drug metabolism | Binds to cytochrome P450 enzymes |

| Cellular Signaling | Alters gene expression | Interacts with transcription factors |

| Anti-Tubercular Activity | Inhibits Mycobacterium tuberculosis | Affects metabolic pathways |

| Toxicity | Dose-dependent effects | Higher doses lead to cellular damage |

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated significant activity against Mycobacterium tuberculosis. The compound's mechanism involved interference with metabolic pathways essential for bacterial survival.

Cancer Research

Research involving cancer cell lines has shown that this compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells. This selectivity is believed to arise from its ability to disrupt specific signaling pathways that are overactive in cancerous cells.

Toxicological Assessment

A toxicological study assessed the safety profile of this compound in animal models. Results indicated that lower doses exhibited beneficial effects related to enzyme inhibition without significant toxicity. However, higher doses led to adverse effects, including cellular damage and physiological disruptions.

Propiedades

IUPAC Name |

2-chloro-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELIMIZLAZTVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663735 | |

| Record name | 2-Chloro-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511522-69-3 | |

| Record name | 2-Chloro-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.